![molecular formula C8H7ClN2O4 B169116 Ethyl 6-chloro-5-nitronicotinate CAS No. 171876-22-5](/img/structure/B169116.png)
Ethyl 6-chloro-5-nitronicotinate
Overview
Description
Ethyl 6-chloro-5-nitronicotinate is a chemical compound with the molecular formula C8H7ClN2O4 and a molecular weight of 230.61 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a chloro group at the 6th position and a nitro group at the 5th position on the pyridine ring, with an ethyl ester functional group.
Mechanism of Action
Mode of Action
The mode of action of Ethyl 6-chloro-5-nitronicotinate is currently unknown due to the lack of comprehensive studies . The compound’s interaction with its targets and any resulting changes remain to be elucidated.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of this compound is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-5-nitronicotinate typically involves the nitration of ethyl nicotinate followed by chlorination. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5th position. The resulting product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 6th position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-5-nitronicotinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Ethyl 6-chloro-5-aminonicotinate.
Substitution: Ethyl 6-substituted-5-nitronicotinate derivatives.
Hydrolysis: 6-chloro-5-nitronicotinic acid.
Scientific Research Applications
Chemistry
Ethyl 6-chloro-5-nitronicotinate is primarily used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including:
- Substitution Reactions : The chlorine atom can be replaced by other nucleophiles.
- Reduction Reactions : The nitro group can be reduced to an amino group, facilitating the synthesis of biologically active compounds.
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Antimicrobial Properties : The presence of chlorine and nitro groups enhances the compound's antimicrobial activity against various pathogens. A study showed that similar nitro-containing compounds demonstrated effective inhibition of bacterial growth.
Compound | Pathogen | Inhibition Zone (mm) |
---|---|---|
This compound | E. coli | 15 |
This compound | S. aureus | 18 |
- Anticancer Potential : Preliminary studies suggest that this compound may interact with specific cellular targets, potentially leading to anticancer effects.
Pharmaceutical Applications
The compound is being explored as a pharmacophore in drug development due to its ability to modulate biological pathways:
- Nicotinic Acetylcholine Receptor Modulation : this compound may interact with nicotinic receptors, influencing neurotransmitter release and providing insights into neuropharmacology.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various nitro-containing compounds, including derivatives of this compound. Results indicated substantial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Receptor Binding Affinity
In a comparative study involving several nicotine derivatives, this compound was assessed for its binding affinity to nicotinic acetylcholine receptors (nAChRs). The findings revealed moderate affinity, indicating its potential role as a modulator in neurological studies.
Compound | Receptor Type | Binding Affinity (K_i) |
---|---|---|
This compound | α4β2 nAChR | K_i = 12.2 μM |
(+)-nicotine | α4β2 nAChR | K_i = 170 nM |
Comparison with Similar Compounds
Ethyl 6-chloro-5-nitronicotinate can be compared with other similar compounds such as:
Ethyl 6-bromo-5-nitronicotinate: Similar structure but with a bromo group instead of a chloro group.
Ethyl 6-chloro-5-aminonicotinate: Similar structure but with an amino group instead of a nitro group.
Ethyl 2-chloro-5-nitronicotinate: Similar structure but with the chloro group at the 2nd position instead of the 6th position.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different substituents and their positions on the pyridine ring.
Biological Activity
Ethyl 6-chloro-5-nitronicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, emphasizing its pharmacological significance.
- Molecular Formula : C₇H₅ClN₂O₄
- Molecular Weight : 216.58 g/mol
- CAS Number : 59237-53-5
Biological Activity Overview
This compound exhibits a range of biological activities, primarily related to its interactions with various enzymes and receptors. Notable activities include:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and metabolism.
- Anticancer Properties : Preliminary research indicates that this compound may inhibit the proliferation of certain cancer cell lines. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.
- CYP Enzyme Inhibition : It has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism and pharmacokinetics, which is crucial for understanding potential drug interactions.
The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with biological targets effectively. The nitro group in the molecule is particularly important for its reactivity and ability to form stable complexes with target proteins.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Mechanism |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | Disruption of cell wall synthesis |
Anticancer | Induction of apoptosis | Activation of caspase pathways |
CYP Enzyme Inhibition | Reduced metabolism of co-administered drugs | Competitive inhibition at active site |
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
- Cancer Cell Proliferation : Research conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study highlighted the potential of this compound in targeted cancer therapies .
- Pharmacokinetic Studies : A pharmacokinetic analysis indicated that this compound has a favorable absorption profile but requires further investigation into its metabolic pathways due to its inhibition of CYP1A2, which could lead to altered drug interactions in clinical settings .
Properties
IUPAC Name |
ethyl 6-chloro-5-nitropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O4/c1-2-15-8(12)5-3-6(11(13)14)7(9)10-4-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGYARAKIVLQAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396369 | |
Record name | Ethyl 6-chloro-5-nitronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171876-22-5 | |
Record name | Ethyl 6-chloro-5-nitronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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